N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
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Overview
Description
N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole and thiadiazole intermediates separately, followed by their coupling to form the final product.
Synthesis of Triazole Intermediate: The triazole ring can be synthesized via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Synthesis of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The triazole and thiadiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-β-alanines: These compounds share a similar aromatic structure and are used in the synthesis of heterocyclic systems.
N,N-Dialkyl Amides: These compounds are versatile synthons in organic synthesis and share similar functional groups.
Uniqueness
N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is unique due to its combination of triazole and thiadiazole rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N6OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[1-(2,3-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H20N6OS/c1-12-8-10-16(11-9-12)20(28)23-21-22-19(25-29-21)18-15(4)27(26-24-18)17-7-5-6-13(2)14(17)3/h5-11H,1-4H3,(H,22,23,25,28) |
InChI Key |
ZUEBNDDWBQTLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
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